molecular formula C23H11Cl2F3N2OS B2898646 (2E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 338978-48-6

(2E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2898646
CAS No.: 338978-48-6
M. Wt: 491.31
InChI Key: BSRZXTFZUVYYHS-RIYZIHGNSA-N
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Description

(2E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic compound featuring a combination of dichlorophenyl, furyl, thiazolyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions such as temperature and residence time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile include other thiazole and furyl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Cl2F3N2OS/c24-16-4-5-17(18(25)10-16)20-6-7-21(31-20)19-12-32-22(30-19)14(11-29)8-13-2-1-3-15(9-13)23(26,27)28/h1-10,12H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRZXTFZUVYYHS-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C(C#N)C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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